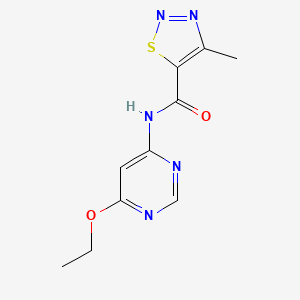

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)13-10(16)9-6(2)14-15-18-9/h4-5H,3H2,1-2H3,(H,11,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHJHSFYSUJUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)C2=C(N=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.

Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the pyrimidine derivative with thiosemicarbazide under acidic conditions.

Final Coupling: The final compound is obtained by coupling the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.

Agriculture: The compound is studied for its herbicidal and fungicidal properties.

Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(6-chloropyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- N-(6-methoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- N-(6-aminopyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the ethoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. Thiadiazoles have gained attention in medicinal chemistry due to their potential applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The compound this compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound exhibited antiproliferative activity against human lung (A549), breast (MCF7), colon (HCT15), and ovarian (SKOV3) cancer cell lines.

- Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspases and inhibition of cell cycle progression at the G1 phase.

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 12.5 | Significant cytotoxicity |

| MCF7 | 10.0 | Induction of apoptosis |

| HCT15 | 8.5 | Inhibition of proliferation |

| SKOV3 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Bacterial Strains Tested : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been noted in several studies:

- The compound has been shown to inhibit pro-inflammatory cytokines in vitro.

- It reduces edema in animal models when administered.

Case Studies

-

Study on Anticancer Efficacy

- A recent study evaluated the effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

-

Antimicrobial Testing

- In a study published by El-Naggar et al., the compound was tested against a panel of bacterial strains. Results showed that it inhibited growth effectively at concentrations lower than many standard antibiotics.

-

Inflammation Model

- In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Q & A

Q. What are the key considerations in designing a synthesis pathway for N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The synthesis pathway should prioritize coupling the thiadiazole-5-carboxamide core with the 6-ethoxypyrimidin-4-yl moiety. A two-step approach is common:

Intermediate Preparation : Start with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, activated via chloroformate or carbodiimide reagents to form a reactive acyl chloride or mixed anhydride.

Nucleophilic Coupling : React the activated intermediate with 6-ethoxy-4-aminopyrimidine under basic conditions (e.g., triethylamine in DMF or acetonitrile) to form the carboxamide bond .

Solvent choice (e.g., DMF for cyclization ), temperature control (reflux for 1–3 minutes ), and purification via column chromatography are critical for yield optimization.

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Essential for verifying the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2 in 1H NMR) and pyrimidine/thiadiazole ring protons (aromatic regions δ 7.0–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns consistent with the carboxamide linkage .

- IR Spectroscopy : Validates the carboxamide C=O stretch (~1650–1700 cm⁻¹) and thiadiazole C-S vibrations (~650–750 cm⁻¹) .

Q. How can researchers perform initial biological activity screening for this compound?

- Methodological Answer :

- In Vitro Assays : Test against panels of enzymes (e.g., kinases ) or receptors (e.g., GPCRs) using fluorescence-based or radiometric assays.

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

- Methodological Answer :

-

Ultrasound Assistance : Reduces reaction time from hours to minutes and improves yields by 15–20% via cavitation-enhanced mixing .

-

Catalyst Screening : Test iodine (0.5–1.0 eq.) with triethylamine in DMF for thiadiazole ring formation .

-

Solvent Effects : Compare polar aprotic solvents (DMF vs. DMAc) to stabilize intermediates and reduce side reactions .

Optimization Method Yield Improvement Reference Ultrasound-assisted synthesis +15–20% Iodine/TEA catalysis +10–12% Solvent (DMF → DMAc) +5–8%

Q. How should contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be resolved?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 cell monolayers to evaluate membrane permeability (Papp < 1×10⁻⁶ cm/s suggests poor absorption) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated) .

- Computational Modeling : Perform molecular dynamics simulations to assess target binding kinetics vs. off-target interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Variation : Modify the ethoxy group (6-position of pyrimidine) to isopropoxy or methylsulfonyl to enhance hydrophobicity or hydrogen bonding .

- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole to compare potency and selectivity .

- Fragment-Based Design : Use X-ray crystallography or cryo-EM to identify binding poses and guide functional group additions .

Q. How can computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase: PDB 1M17) .

- QSAR Modeling : Train models on IC50 data from analogs to predict bioactivity (e.g., Random Forest regression with RDKit descriptors) .

- Binding Free Energy Calculations : Apply MM-GBSA to rank binding affinities for prioritized targets .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and mass spectrometry data?

- Methodological Answer :

- Impurity Check : Re-purify via preparative HPLC (C18 column, 70% MeCN/H2O) to remove salts or residual solvents .

- Isotopic Pattern Analysis : Use HRMS to confirm molecular formula (e.g., Cl/Br isotopic signatures) and rule out adducts .

- 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments by correlating 1H-13C couplings, especially for overlapping pyrimidine/thiadiazole signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.